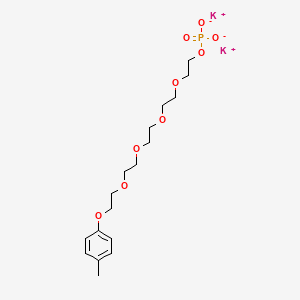![molecular formula C21H33N3O2 B12891380 4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy- CAS No. 95237-15-3](/img/structure/B12891380.png)
4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(8-((6-(Diethylamino)hexyl)amino)-6-methoxyquinolin-4-yl)methanol” is a complex organic molecule that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves multi-step reactions. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. For the specific compound , the synthesis would likely involve the following steps:
Formation of the quinoline core: This could be achieved through the Skraup synthesis or a similar method.
Introduction of the methoxy group: This could be done via methylation of a hydroxyl group on the quinoline ring.
Attachment of the diethylaminohexyl group: This could involve nucleophilic substitution reactions where the diethylaminohexyl group is introduced to the quinoline core.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would include:
Raw material preparation: Ensuring the availability of high-purity starting materials.
Reaction optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
The compound “(8-((6-(Diethylamino)hexyl)amino)-6-methoxyquinolin-4-yl)methanol” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
The compound “(8-((6-(Diethylamino)hexyl)amino)-6-methoxyquinolin-4-yl)methanol” could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a therapeutic agent for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of quinoline derivatives often involves interaction with biological targets such as enzymes or receptors. The compound could exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor activity to produce a biological response.
Disrupting cellular processes: Interfering with cellular pathways to induce therapeutic effects.
相似化合物的比较
Similar Compounds
Quinine: A well-known quinoline derivative used to treat malaria.
Chloroquine: Another antimalarial drug with a quinoline core.
Quinacrine: Used as an antiprotozoal and anti-inflammatory agent.
Uniqueness
The compound “(8-((6-(Diethylamino)hexyl)amino)-6-methoxyquinolin-4-yl)methanol” is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
属性
CAS 编号 |
95237-15-3 |
|---|---|
分子式 |
C21H33N3O2 |
分子量 |
359.5 g/mol |
IUPAC 名称 |
[8-[6-(diethylamino)hexylamino]-6-methoxyquinolin-4-yl]methanol |
InChI |
InChI=1S/C21H33N3O2/c1-4-24(5-2)13-9-7-6-8-11-22-20-15-18(26-3)14-19-17(16-25)10-12-23-21(19)20/h10,12,14-15,22,25H,4-9,11,13,16H2,1-3H3 |
InChI 键 |
FTDBIIMGPBMMRK-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)CO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


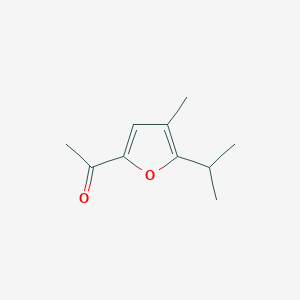

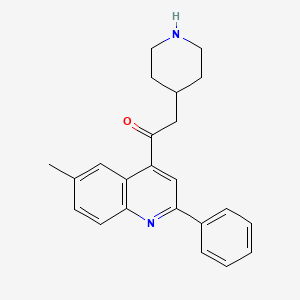
![1H-Pyrrolo[2,3-b]pyridine, 4-(3-fluorophenyl)-3-(2-thienylthio)-](/img/structure/B12891315.png)


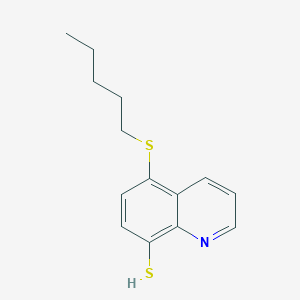

![3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12891340.png)
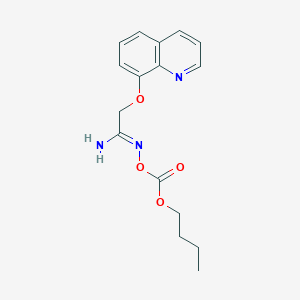
![4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891356.png)
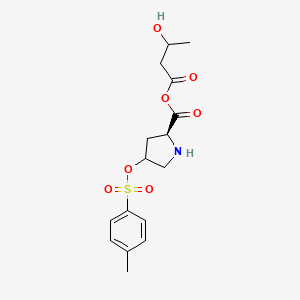
![5-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12891371.png)
